Cas no 1448073-17-3 (N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide)

N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide
- N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzenesulfonamide
- AKOS024563447
- N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide
- F6440-4052
- 1448073-17-3
- N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide
-
- インチ: 1S/C14H17N3O2S/c1-17-14(11-7-8-11)9-12(16-17)10-15-20(18,19)13-5-3-2-4-6-13/h2-6,9,11,15H,7-8,10H2,1H3
- InChIKey: GBLDIYFRNFIGCB-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)(NCC1C=C(C2CC2)N(C)N=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 291.10414797g/mol
- どういたいしつりょう: 291.10414797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 72.4Ų
N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6440-4052-20μmol |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6440-4052-3mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6440-4052-1mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6440-4052-75mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6440-4052-4mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6440-4052-5μmol |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6440-4052-5mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6440-4052-20mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6440-4052-2mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6440-4052-2μmol |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 2μmol |
$85.5 | 2023-09-09 |
N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamideに関する追加情報
Comprehensive Guide to N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide (CAS No. 1448073-17-3)
N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide (CAS No. 1448073-17-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This sulfonamide derivative features a unique molecular structure, combining a cyclopropyl-substituted pyrazole core with a benzenesulfonamide moiety. Its structural complexity makes it a valuable intermediate for synthesizing biologically active molecules.
The compound's molecular formula is C14H17N3O2S, with a molecular weight of 291.37 g/mol. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, given the pyrazole ring's known interactions with enzymatic targets. Recent studies suggest possible applications in developing anti-inflammatory agents and crop protection chemicals, aligning with current industry demands for novel bioactive compounds.
From a synthetic chemistry perspective, N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide demonstrates interesting reactivity patterns. The cyclopropyl group introduces steric constraints that can influence molecular conformation, while the sulfonamide functionality provides hydrogen bonding capabilities crucial for target engagement. These features make it a compelling subject for structure-activity relationship (SAR) studies in drug discovery programs.
The compound's physicochemical properties have been characterized through various analytical techniques. It typically appears as a white to off-white crystalline powder with moderate solubility in common organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Its melting point range and stability profile under different conditions are important considerations for formulation scientists working on potential applications.
In the context of current pharmaceutical trends, this molecule fits well with the growing interest in heterocyclic compounds as privileged structures in medicinal chemistry. The pyrazole-sulfonamide combination represents an underexplored chemical space that may yield novel therapeutic agents, particularly for challenging targets like protein-protein interactions. Several patent applications have emerged featuring similar structural motifs, indicating commercial potential.
For agrochemical applications, the presence of both cyclopropyl and pyrazole groups suggests possible utility in developing new-generation pesticides or herbicides. These structural elements are known to confer favorable properties such as improved pest selectivity and environmental persistence profiles. The compound's mode of action studies could contribute to addressing current challenges in crop protection and resistance management.
The synthetic route to N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide typically involves multi-step organic transformations. Key steps often include pyrazole ring formation, followed by cyclopropylation and subsequent sulfonamide coupling. Process chemists have developed optimized procedures to achieve good yields while maintaining high purity standards required for research applications. Recent advances in flow chemistry techniques may offer alternative production methods.
From a market perspective, the demand for specialty chemical intermediates like this compound continues to grow. Pharmaceutical and agrochemical companies are actively seeking novel chemical building blocks to expand their discovery pipelines. The unique structural features of 1448073-17-3 position it as a potentially valuable research chemical for both academic and industrial laboratories working on next-generation bioactive molecules.
Quality control of N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy to verify identity and purity. Storage recommendations generally suggest keeping the material in a cool, dry environment, protected from light and moisture to maintain stability over extended periods. These handling protocols ensure reliable performance in downstream applications.
Looking ahead, research into 1448073-17-3 and related compounds may benefit from emerging technologies like artificial intelligence in drug discovery and automated synthesis platforms. The compound's structural features make it an interesting candidate for virtual screening studies and molecular modeling exercises aimed at predicting novel biological activities. Such approaches could accelerate the identification of promising derivatives for further development.
For researchers considering working with N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide, it's important to consult available safety data sheets and implement appropriate laboratory practices. While not classified as hazardous under standard regulations, proper handling of all chemical substances is essential for maintaining a safe research environment. The compound's full toxicological profile continues to be characterized as research progresses.
The scientific literature contains limited but growing references to CAS 1448073-17-3, primarily in patent documents and specialized chemistry publications. Researchers interested in this compound should monitor chemical databases and patent filings for the latest developments. As with many emerging research chemicals, new applications and synthetic methodologies may be reported in the coming years, potentially expanding its utility across multiple disciplines.
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